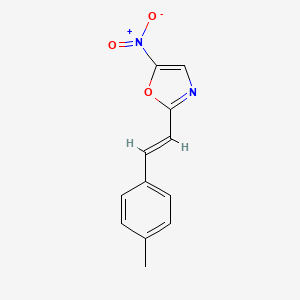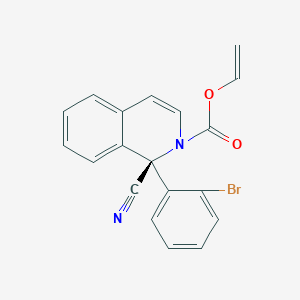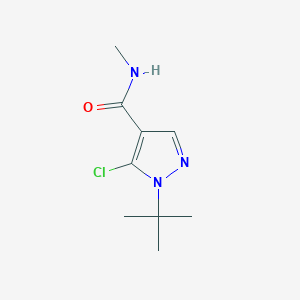
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an aminopropyl group attached to the pyrazole ring, which consists of two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine typically involves the reaction of 3-aminopropylamine with a suitable pyrazole precursor. One common method includes the cyclization of a hydrazine derivative with a 1,3-diketone, followed by the introduction of the aminopropyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce aminopropyl-substituted pyrazoles.
Scientific Research Applications
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory disorders.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its ability to form stable complexes with metals.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of various organic molecules, including heterocycles and bioactive compounds.
Biological Research: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. Additionally, the pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can influence various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: Both compounds contain an aminopropyl group, but differ in the heterocyclic ring structure. The imidazole derivative is often used in the synthesis of pH-sensitive polymers.
3-Amino-1-propanol: This compound has a similar aminopropyl group but lacks the pyrazole ring. It is used as a starting material in the synthesis of various bioactive molecules.
Polyamines: These compounds contain multiple amine groups and are known for their role in promoting salt stress tolerance in plants.
The uniqueness of this compound lies in its specific combination of the aminopropyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13N5 |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(3-aminopropyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c7-2-1-3-11-6(9)5(8)4-10-11/h4H,1-3,7-9H2 |
InChI Key |
MOIDXWSLPOXPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)N)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)

![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)




![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)



